molecular formula C9H10N2O B13586634 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one

Cat. No.: B13586634
M. Wt: 162.19 g/mol
InChI Key: XZZLQXYAOLJOKY-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one is a versatile chemical compound with a unique structure that has garnered significant interest in various fields of scientific research. Its distinctive properties make it valuable in drug discovery, material synthesis, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H,9H-pyrido[3,2-b]azepine-6,9-dione: Another compound with a similar core structure but different functional groups.

    6,7-dihydro-5H-pyrido[2,3-c]pyridazine: A related compound with variations in the ring structure.

Uniqueness

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one stands out due to its unique combination of structural features and reactivity

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[2,3-c]azepin-9-one

InChI

InChI=1S/C9H10N2O/c12-9-8-7(3-1-5-10-8)4-2-6-11-9/h1,3,5H,2,4,6H2,(H,11,12)

InChI Key

XZZLQXYAOLJOKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC1)N=CC=C2

Origin of Product

United States

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